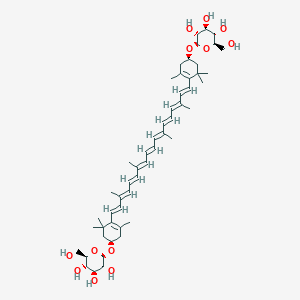

zeaxanthin bis(beta-D-glucoside)

Description

Structure

2D Structure

Properties

Molecular Formula |

C52H76O12 |

|---|---|

Molecular Weight |

893.2 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C52H76O12/c1-31(17-13-19-33(3)21-23-39-35(5)25-37(27-51(39,7)8)61-49-47(59)45(57)43(55)41(29-53)63-49)15-11-12-16-32(2)18-14-20-34(4)22-24-40-36(6)26-38(28-52(40,9)10)62-50-48(60)46(58)44(56)42(30-54)64-50/h11-24,37-38,41-50,53-60H,25-30H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,31-15+,32-16+,33-19+,34-20+/t37-,38-,41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m1/s1 |

InChI Key |

DHNSFMNURMJEQV-OIBMWOCGSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)C)\C)\C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)C |

Synonyms |

zeaxanthin diglucoside |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Zeaxanthin Bis Beta D Glucoside

Precursor Carotenoid Metabolism Leading to Zeaxanthin (B1683548)

The journey to zeaxanthin bis(beta-D-glucoside) begins long before the introduction of glucose. It starts with the synthesis of its carotenoid precursor, zeaxanthin, through a series of complex metabolic pathways.

Upstream Isoprenoid Pathways

All carotenoids, including zeaxanthin, are synthesized via the isoprenoid biosynthetic pathway. nih.govgoogle.com In plants and many microorganisms, this occurs through the methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. wikipedia.orgnih.govresearchgate.net This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate to form isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids. nih.govresearchgate.net

Through a series of condensation reactions, these C5 units are assembled into the C40 backbone of carotenoids. google.comasm.org This process involves the sequential addition of IPP molecules to DMAPP, forming geranylgeranyl pyrophosphate (GGPP), a key C20 intermediate. The head-to-head condensation of two GGPP molecules by the enzyme phytoene (B131915) synthase then yields phytoene, the first committed step in carotenoid biosynthesis.

Zeaxanthin Formation from Beta-Carotene (B85742)

Once phytoene is formed, a series of desaturation and isomerization reactions lead to the formation of lycopene, the red pigment in tomatoes. Lycopene can then be cyclized to form either alpha-carotene (B108777) or beta-carotene. Zeaxanthin is directly derived from beta-carotene. wikipedia.org

The conversion of beta-carotene to zeaxanthin is a hydroxylation reaction, catalyzed by the enzyme beta-carotene hydroxylase. wikipedia.orgpnas.org This enzyme introduces hydroxyl groups onto the carbon 3 (C3 and C3') positions of the beta-ionone (B89335) rings of the beta-carotene molecule. wikipedia.org This process occurs in a stepwise manner, with the formation of an intermediate, beta-cryptoxanthin (B190861) (a monohydroxylated product), before the final di-hydroxylated zeaxanthin is produced. wikipedia.org Studies in various organisms, including the green alga Chlamydomonas reinhardtii, have shown that under certain stress conditions like high light, beta-carotene can be converted to zeaxanthin. nih.gov

Glycosylation Mechanisms and Glycosyltransferase Activity

The final step in the biosynthesis of zeaxanthin bis(beta-D-glucoside) is the attachment of two glucose molecules to the zeaxanthin backbone. This glycosylation process is catalyzed by specific enzymes and utilizes an activated sugar donor. ontosight.ainih.gov

Identification and Characterization of Zeaxanthin Glycosyltransferases (e.g., CrtX)

The key enzyme responsible for the glycosylation of zeaxanthin is zeaxanthin glucosyltransferase, often encoded by the crtX gene. koreascience.krnih.govjmb.or.krwikipedia.org This enzyme has been identified and characterized in several bacteria, including Paracoccus haeundaensis and Pantoea ananas (formerly Erwinia uredovora). koreascience.kruniprot.org

In Paracoccus haeundaensis, the crtX gene encodes a protein with an approximate molecular weight of 46 kDa. koreascience.krnih.gov Expression of this gene in Escherichia coli strains engineered to produce zeaxanthin resulted in the synthesis of zeaxanthin diglucoside. koreascience.krjmb.or.kr Similarly, the crtX gene from Pantoea ananas has been shown to catalyze the conversion of zeaxanthin to zeaxanthin bis(beta-D-glucoside). uniprot.org The reaction proceeds in two steps, with zeaxanthin monoglucoside being formed as an intermediate. wikipedia.orguniprot.org

| Enzyme | Gene | Source Organism | Molecular Weight (approx.) |

| Zeaxanthin Glucosyltransferase | crtX | Paracoccus haeundaensis | 46 kDa koreascience.krnih.gov |

| Zeaxanthin Glucosyltransferase | crtX | Pantoea ananas | 45 kDa ebi.ac.uk |

Substrate Specificity and Regiospecificity of Glycosylation

Glycosyltransferases are a large family of enzymes that often exhibit specificity for both their acceptor (in this case, zeaxanthin) and donor substrates. nih.govrsc.org While some glycosyltransferases are highly specific, others can be more promiscuous, acting on a range of related molecules. nih.gov

The zeaxanthin glucosyltransferase (CrtX) demonstrates regiospecificity by attaching glucose molecules to the hydroxyl groups at the C3 and C3' positions of the zeaxanthin molecule. ebi.ac.uk Research has shown that CrtX from Pantoea ananas can also glycosylate other carotenoids with hydroxyl groups, such as astaxanthin (B1665798), indicating a degree of substrate promiscuity beyond just zeaxanthin. nih.gov However, the efficiency of glycosylation can be influenced by the structure of the carotenoid substrate. researchgate.net

Role of Nucleotide Sugars (e.g., UDP-Glucose) in the Glycosylation Reaction

The addition of glucose to zeaxanthin requires an activated sugar donor. In the biosynthesis of zeaxanthin bis(beta-D-glucoside), the most common and abundant sugar donor is uridine (B1682114) diphosphate-alpha-D-glucose (UDP-glucose). nih.govnih.gov Glycosyltransferases catalyze the transfer of the glucose moiety from UDP-glucose to the hydroxyl groups of the zeaxanthin molecule, releasing UDP in the process. nih.govuniprot.org

| Component | Role in Glycosylation |

| Zeaxanthin | Acceptor substrate, the carotenoid backbone to which glucose is attached. nih.gov |

| Zeaxanthin Glucosyltransferase (CrtX) | Enzyme that catalyzes the transfer of glucose. uniprot.org |

| UDP-Glucose | Activated sugar donor that provides the glucose molecule for the reaction. nih.gov |

| Zeaxanthin Monoglucoside | Intermediate product formed after the first glycosylation step. uniprot.org |

| Zeaxanthin Bis(beta-D-glucoside) | Final product with two glucose molecules attached. uniprot.org |

Stepwise Glycosylation: Monoglucoside Intermediate Formation

The biosynthesis of zeaxanthin bis(beta-D-glucoside) from zeaxanthin is a two-step glycosylation process catalyzed by the enzyme zeaxanthin glucosyltransferase (ZGT). ebi.ac.uknih.gov This process involves the sequential addition of two glucose molecules from UDP-glucose to the hydroxyl groups of zeaxanthin. ebi.ac.uk

The initial step is the transfer of one glucose molecule to one of the hydroxyl groups of zeaxanthin, resulting in the formation of an intermediate compound, zeaxanthin monoglucoside. ebi.ac.uknih.gov Subsequently, a second glucose molecule is attached to the remaining hydroxyl group of the monoglucoside, completing the synthesis of zeaxanthin bis(beta-D-glucoside). ebi.ac.uknih.gov The presence of zeaxanthin monoglucoside as an intermediate has been identified in studies involving the expression of the crtX gene, which codes for zeaxanthin glucosyltransferase. nih.gov

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Zeaxanthin | Zeaxanthin Glucosyltransferase (ZGT) | Zeaxanthin monoglucoside |

| 2 | Zeaxanthin monoglucoside | Zeaxanthin bis(beta-D-glucoside) |

Regulation of Biosynthetic Gene Expression

The production of zeaxanthin bis(beta-D-glucoside) is a regulated process, influenced by both genetic and environmental factors.

Transcriptional Control of Glycosyltransferase Genes

The expression of the genes encoding for glycosyltransferases, the key enzymes in the biosynthesis of zeaxanthin bis(beta-D-glucoside), is a critical point of regulation. nih.govnih.gov The rate of synthesis of these enzymes is controlled at the level of gene transcription, which can be influenced by various transcription factors. nih.gov The efficiency of the ribosomal-binding sites (RBSs) associated with the glycosyltransferase gene, such as crtX, can also impact the level of glycosylation. nih.gov Studies have shown that stronger RBSs lead to higher production of zeaxanthin bis(beta-D-glucoside). nih.gov

Environmental and Physiological Modulators of Biosynthesis

Environmental conditions can significantly modulate the biosynthesis of zeaxanthin bis(beta-D-glucoside). ontosight.ai High light intensity is a known inducer of the synthesis of this compound in some microorganisms, triggering the expression of the genes involved in its biosynthetic pathway. ontosight.ai This response is a protective mechanism against photodamage. ontosight.ai Other factors that can influence the biosynthesis include temperature and the availability of nutrients. ontosight.ai For instance, the supplementation of glucose in the growth medium has been shown to enhance the production of zeaxanthin glucosides in recombinant E. coli. nih.gov

| Modulator | Effect on Biosynthesis | Mechanism |

|---|---|---|

| High Light Intensity | Induces | Triggers expression of biosynthetic genes. ontosight.ai |

| Temperature | Influences | Optimal temperature ranges exist for the enzymatic reactions. ebi.ac.uk |

| Nutrient Availability (e.g., Glucose) | Enhances | Provides the necessary building blocks (glucose) for glycosylation. nih.gov |

Catabolic Pathways and Degradation Mechanisms

The breakdown of zeaxanthin bis(beta-D-glucoside) is an important physiological process that regulates its cellular levels.

Enzymatic Cleavage and Formation of Apocarotenoids

The degradation of zeaxanthin bis(beta-D-glucoside) involves enzymatic cleavage, leading to the formation of smaller molecules known as apocarotenoids. ontosight.ai These apocarotenoids can have their own biological functions, acting as signaling molecules or precursors for other compounds. ontosight.ai The cleavage can occur at different positions along the polyene chain of the carotenoid.

Identification of Carotenoid Cleavage Dioxygenases and Glucosidases in Degradation

Two main classes of enzymes are involved in the degradation of zeaxanthin bis(beta-D-glucoside): carotenoid cleavage dioxygenases (CCDs) and glucosidases. ontosight.ai

Glucosidases are enzymes that hydrolyze the glycosidic bonds, removing the glucose moieties from zeaxanthin bis(beta-D-glucoside) to yield zeaxanthin. ontosight.ainih.gov

Carotenoid Cleavage Dioxygenases (CCDs) are a family of enzymes that catalyze the oxidative cleavage of carotenoids. ontosight.aimdpi.commaxapress.com CCDs can act on zeaxanthin, the deglycosylated form of zeaxanthin bis(beta-D-glucoside), to produce various apocarotenoids. nih.govnih.gov For example, carotene-9',10'-monooxygenase (CMO2) can cleave zeaxanthin to form 3-OH-β-apo-10'-carotenal and 3-OH-β-ionone. nih.gov Different CCDs exhibit specificity for different cleavage sites on the carotenoid backbone. mdpi.commaxapress.com

| Enzyme | Function | Products |

|---|---|---|

| Glucosidases | Hydrolyzes glycosidic bonds. ontosight.ainih.gov | Zeaxanthin, Glucose |

| Carotenoid Cleavage Dioxygenases (CCDs) | Catalyzes oxidative cleavage of the carotenoid backbone. ontosight.aimdpi.commaxapress.com | Apocarotenoids (e.g., 3-OH-β-apo-10'-carotenal, 3-OH-β-ionone). nih.gov |

Physiological Significance of Zeaxanthin Bis(beta-D-glucoside) Breakdown Products

The catabolism or breakdown of zeaxanthin bis(beta-D-glucoside) is an important physiological process that yields smaller molecules with distinct biological roles. This degradation process is primarily enzymatic, involving glucosidases that cleave the glucose molecules and carotenoid cleavage dioxygenases that break the polyene chain of the parent molecule. ontosight.ai The resulting molecules are broadly classified as apocarotenoids. ontosight.ai

The breakdown products of zeaxanthin bis(beta-D-glucoside) have significant physiological functions, primarily in cellular regulation and signaling. ontosight.ai

Key Physiological Roles of Breakdown Products:

Regulation of Carotenoid Levels: The catabolic process is a crucial mechanism for maintaining homeostasis of carotenoid concentrations within the cell. By breaking down the stored glycosylated form, the cell can prevent excessive accumulation and potential toxicity, ensuring cellular functions remain stable. ontosight.ai

Cellular Signaling: The apocarotenoids produced during the breakdown are not merely waste products; they function as important signaling molecules. These molecules can participate in various cellular pathways, influencing processes such as cell growth, differentiation, and development. ontosight.ai

The controlled breakdown of zeaxanthin bis(beta-D-glucoside) and the subsequent actions of its apocarotenoid products highlight a sophisticated system of metabolic regulation. It allows organisms to not only benefit from the photoprotective properties of the parent compound but also to utilize its breakdown products for essential signaling and regulatory functions. ontosight.ai

Table 2: Breakdown Products of Zeaxanthin Bis(beta-D-glucoside) and Their Significance

| Breakdown Product Class | Key Enzymes Involved | Physiological Significance |

|---|---|---|

| Apocarotenoids | Carotenoid Cleavage Dioxygenases, Glucosidases | Act as signaling molecules regulating cellular processes like growth and development. ontosight.ai |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Zeaxanthin bis(beta-D-glucoside) |

| Zeaxanthin |

| β-carotene |

| Lycopene |

| Geranylgeranyl pyrophosphate |

| Phytoene |

| UDP-glucose |

| Zeaxanthin-β-D-glucoside |

| Apocarotenoids |

Natural Occurrence, Taxonomic Distribution, and Ecological Context

Intra-Organismal Localization and Accumulation Patterns

The distribution of zeaxanthin (B1683548) bis(beta-D-glucoside) within an organism is not uniform, with specific patterns of accumulation in different cellular compartments and tissues.

In plants, the enzyme responsible for converting zeaxanthin to violaxanthin (B192666), zeaxanthin epoxidase (ZEP), is primarily located in the thylakoid membrane and stroma of chloroplasts, with a smaller fraction in the envelope membrane. nih.gov While this points to the localization of the precursor, the high water solubility of zeaxanthin bis(beta-D-glucoside) suggests it could be present in the cytosol. In the bacterium Erwinia herbicola, the enzyme that glucosylates zeaxanthin is weakly membrane-associated, suggesting the synthesis may occur at a membrane interface, with the more soluble product potentially diffusing into the cytosol. ebi.ac.uk

In plants, the precursor zeaxanthin is found in various tissues. In Arabidopsis, the enzyme ZEP was detected in all plant tissues except for flowers, with the highest concentrations in leaf chloroplasts and root plastids. nih.gov The accumulation of zeaxanthin and its derivatives can be tissue-specific and influenced by environmental conditions. For example, in mice fed zeaxanthin, the carotenoid was found to accumulate in the retina. researchgate.net

Environmental Influences on Accumulation

The production and accumulation of zeaxanthin and its glucosides are significantly influenced by environmental factors, particularly light and stress conditions.

The synthesis of zeaxanthin bis(beta-D-glucoside) is often induced by high light intensities, serving as a protective mechanism against photodamage. ontosight.ai In plants, the conversion of violaxanthin to zeaxanthin is a key part of the xanthophyll cycle, which is activated under high light to dissipate excess light energy. nih.govnih.gov Studies on duckweeds have shown that as light intensity increases, the levels of zeaxanthin rise, while chlorophyll (B73375), lutein (B1675518), and β-carotene levels decrease, indicating a shift in pigment composition to favor photoprotection. mdpi.com

Drought stress has also been shown to affect the accumulation of zeaxanthin-related compounds. In Arabidopsis, drought stress led to an increase of the enzyme ZEP in roots, which is involved in abscisic acid (ABA) biosynthesis, a key hormone in drought response. nih.gov Conversely, in leaves, drought stress led to a degradation of ZEP. nih.gov This differential regulation highlights the multifunctional role of the xanthophyll pathway in responding to various environmental challenges. nih.gov

Interactive Data Table: Distribution of Zeaxanthin and Related Compounds

| Organism/Tissue | Compound | Key Findings |

| Plants (general) | Zeaxanthin | Found in leaves, part of the photoprotective xanthophyll cycle. wikipedia.orgnih.gov |

| Arabidopsis thaliana | Zeaxanthin Epoxidase (ZEP) | Present in all tissues except flowers; highest in leaf chloroplasts and root plastids. nih.gov |

| Duckweed (Lemnaceae) | Zeaxanthin | Accumulates to high levels under high light conditions. mdpi.com |

| Erwinia herbicola | Zeaxanthin mono- and diglucoside | Produces these polar carotenoids, resulting in a yellow color. ebi.ac.uk |

| Thermus thermophilus | Zeaxanthin bis(beta-D-glucoside) | Reported to contain this compound. nih.gov |

| Halococcus, Halobacterium, Haloarcula japonica | Thermozeaxanthin (a zeaxanthin glycoside ester) | Accumulates in these extremophiles, suggesting a role in stress resistance. mdpi.com |

Light Intensity and Spectral Quality

Light is a primary environmental factor governing the production of zeaxanthin and its derivatives. The synthesis of zeaxanthin bis(β-D-glucoside) is known to be influenced by both the intensity and the spectral quality of light.

The production of zeaxanthin bis(β-D-glucoside) is significantly induced by high light intensities. mdpi.com This response is a key photoprotective mechanism, shielding the organism's photosynthetic machinery from the damaging effects of excessive light energy. mdpi.comfrontiersin.org In many microorganisms, exposure to high light levels triggers the upregulation of genes involved in the carotenoid biosynthetic pathway, leading to an accumulation of photoprotective pigments. mdpi.com Zeaxanthin and its glucosides are particularly effective in non-photochemical quenching, a process that safely dissipates excess light energy as heat. mdpi.com While direct studies on the bis-glucoside are specific to certain microorganisms, the broader role of the precursor, zeaxanthin, in high-light stress is well-documented across plants and algae, where its synthesis is a key component of the xanthophyll cycle, a rapid response to changing light conditions. mdpi.comebi.ac.uk

The quality of light, specifically its wavelength, can also modulate carotenoid production. While specific data on the spectral response of zeaxanthin bis(β-D-glucoside) is limited, general studies on carotenoid biosynthesis indicate that accumulation can be influenced by different light colors. For instance, maxima for carotenoid accumulation have been observed under both blue light (around 440 nm) and red light (around 640 nm), suggesting that different photoreceptors may be involved in regulating the biosynthetic pathway. researchgate.net

Temperature and Osmotic Stress

Temperature and the osmotic environment are critical physical stressors that can modulate the production of zeaxanthin bis(β-D-glucoside).

Temperature has a direct impact on both microbial growth and the enzymatic reactions that lead to the formation of zeaxanthin bis(β-D-glucoside). For the enzyme zeaxanthin glucosyltransferase from Erwinia herbicola, the optimal temperature range for activity is between 32-37°C. nih.govnih.gov Studies on zeaxanthin-producing bacteria have shown that the ideal temperature for pigment production may differ from the optimal temperature for biomass growth. For example, in Arthrobacter gandavensis, while moderate growth was observed at 20°C, zeaxanthin yield was maximized at a significantly higher temperature of 40°C. nih.gov This indicates that temperature can be a specific trigger for carotenogenesis, likely as a defense mechanism against heat-induced oxidative stress.

**Table 1: Effect of Temperature on Zeaxanthin Production by *Arthrobacter gandavensis***

| Temperature (°C) | Dry Cell Weight (g/L) | Zeaxanthin Content (mg/g DCW) |

|---|---|---|

| 20 | 1.75 | 0.11 |

| 30 | Data not available | Data not available |

| 40 | Data not available | 0.87 |

| 50 | Decline in growth | Drastic decline |

Data sourced from a study on Arthrobacter gandavensis, which produces the precursor to zeaxanthin bis(β-D-glucoside). nih.gov

The response to osmotic stress, such as high salinity, is complex and appears to be species-dependent. frontiersin.orgmdpi.com In some microorganisms, moderate salt stress can induce the accumulation of carotenoids, which function as antioxidants to protect cellular structures. frontiersin.org For instance, in osmotically stressed plant roots, there is an induction of transcription for carotenoid biosynthesis genes, which is consistent with an increased need for carotenoid-derived precursors for the synthesis of the stress hormone abscisic acid. nih.gov While direct evidence for the upregulation of zeaxanthin bis(β-D-glucoside) under osmotic stress is not detailed, an increase in the synthesis of its precursor, zeaxanthin, under such conditions would logically make more substrate available for the glycosylation process catalyzed by zeaxanthin glucosyltransferase. frontiersin.org

Nutrient Availability and Growth Conditions

The availability of nutrients and the general growth conditions, such as pH and carbon source, are fundamental to the efficient production of zeaxanthin bis(β-D-glucoside). The synthesis of this complex molecule is an energy-intensive process, relying on precursors from primary metabolism. mdpi.com

The type and concentration of the carbon source are critical. In a study on Arthrobacter gandavensis, glucose was used as the carbon source, and it was found that a high concentration of glucose actually inhibited the production of zeaxanthin. nih.gov Optimization of the glucose level to 1.5% (w/v) resulted in maximum pigment yield. nih.gov Similarly, in engineered E. coli, supplementing the medium with glucose enhanced the production of zeaxanthin glucosides, with yields increasing as glucose supplementation rose from 10 g/L to 20 g/L.

Other growth parameters such as pH also play a significant role. The enzyme responsible for the final step in the synthesis, zeaxanthin glucosyltransferase, has an optimal pH range of 7.0-7.5. nih.govnih.gov Cultivation of Arthrobacter gandavensis for zeaxanthin production was optimized at a pH of 6.0. nih.gov These findings highlight that controlling the culture's pH is essential for maximizing yields.

Table 2: Optimized Growth Conditions for Zeaxanthin Production

| Parameter | Organism | Optimized Condition |

|---|---|---|

| pH | Erwinia herbicola (enzyme) | 7.0 - 7.5 |

| pH | Arthrobacter gandavensis | 6.0 |

| Carbon Source (Glucose) | Arthrobacter gandavensis | 1.5% (w/v) |

| Carbon Source (Glucose) | Engineered E. coli | 20 g/L |

Data compiled from studies on the producing enzyme and organisms. nih.govnih.govnih.gov

Role in Adaptations to Extreme Environments (Extremophiles)

Zeaxanthin bis(β-D-glucoside) and related carotenoid glucosides are notably present in extremophilic organisms, where they are believed to play a vital role in survival under harsh conditions. nih.gov

This compound has been identified in Thermus thermophilus, a thermophilic bacterium that thrives at high temperatures. nih.gov In such organisms, carotenoids, particularly polar forms like thermozeaxanthins (zeaxanthin glucoside esters), are thought to integrate into the cell membrane. Their structure allows them to span the membrane, modulating its fluidity and providing stability at elevated temperatures. This structural reinforcement helps maintain membrane integrity, which is essential for cellular function in extreme heat. The glycosylation of zeaxanthin increases its polarity, a feature that is crucial for its proper orientation and function within the membrane of these organisms. nih.gov

Beyond thermophiles, carotenoids are key to the survival of other extremophiles. Bacteria in the phylum Deinococcus-Thermus are known for their remarkable resistance to radiation, oxidation, and desiccation, and their characteristic red and yellow pigmentation is due to carotenoids. These pigments are powerful antioxidants, protecting the cell from oxidative damage caused by these extreme stressors. The presence of zeaxanthin-producing Arthrobacter species in cold environments like Antarctica further suggests a role for these carotenoids in adaptation to low temperatures. The production of zeaxanthin and its derivatives in these organisms is a clear example of evolutionary adaptation, providing a chemical defense system against a wide range of environmental assaults.

Advanced Analytical Methodologies for Research and Structural Elucidation

Advanced Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical step in the analysis of zeaxanthin (B1683548) bis(beta-D-glucoside) is its efficient extraction from the sample matrix, which can range from microbial cultures to plant tissues. Traditional solvent extraction methods often used for non-polar carotenoids may be less effective for their glycosylated, more polar counterparts. mdpi.com Therefore, advanced and green extraction technologies are increasingly employed.

Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown significant promise for extracting carotenoids while reducing solvent consumption and extraction time. nih.gov UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration. For instance, optimizing UAE parameters for carotenoids from corn gluten meal, such as liquid-solid ratio, temperature, and time, has led to significantly higher extraction yields. nih.gov Similarly, MAE uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction, as demonstrated with carotenoids from Gac peel. nih.gov

Sample preparation following extraction is crucial to remove interfering substances like lipids and chlorophylls (B1240455). This often involves a saponification step, especially for samples rich in chlorophylls and carotenoid esters, to hydrolyze these compounds. researchgate.net However, for a polar compound like zeaxanthin bis(beta-D-glucoside), which is not esterified, this step might be omitted unless the goal is to analyze total zeaxanthin content. Purification is commonly achieved using column chromatography, with silica (B1680970) gel being a preferred medium for separating zeaxanthin and lutein (B1675518) from crude extracts due to its excellent adsorption capacity. nih.gov Solid-Phase Extraction (SPE) is another valuable cleanup technique, often used to enrich the analyte and remove impurities prior to chromatographic analysis. nih.gov

Table 1: Comparison of Advanced Extraction Techniques for Carotenoids

| Technique | Principle | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Reduced extraction time and solvent use, suitable for thermolabile compounds. | Yield can be lower than traditional methods for some matrices. | Optimized conditions (e.g., 360 W power, 40 min) significantly improved carotenoid recovery. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and sample matrix rapidly. | Fast, efficient, reduced solvent consumption. | Potential for thermal degradation of sensitive compounds if not controlled. | Optimal conditions (e.g., 120 W, 25 min) proved effective for carotenoid extraction from Gac peel. nih.gov |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (commonly CO₂) as the extraction solvent. | Environmentally friendly ("green"), tunable selectivity. | High initial equipment cost, may have lower efficiency for highly polar compounds without a co-solvent. | Effective for extracting lutein and zeaxanthin from daylily flowers at optimized pressure and temperature. researchgate.net |

Chromatographic Separation and Analysis

Chromatography is the cornerstone for the separation and analysis of zeaxanthin bis(beta-D-glucoside) from other carotenoids and matrix components.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most widely used method for carotenoid analysis. researchgate.net The DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for the identification and purity assessment of carotenoid peaks based on their characteristic three-peaked absorption spectra. For zeaxanthin and its derivatives, the maximum absorption is typically observed around 450 nm. semanticscholar.orgmdpi.com

The choice of stationary phase is critical. While traditional C18 columns are common, C30 reversed-phase columns are superior for carotenoid analysis, offering enhanced shape selectivity that allows for the separation of geometric isomers (cis/trans) and structural isomers like lutein and zeaxanthin. nih.govmdpi.com The separation of the highly polar zeaxanthin bis(beta-D-glucoside) from its less polar mono-glucoside and aglycone forms can be effectively achieved using a C30 column with a gradient elution method. researchgate.net Mobile phases typically consist of mixtures of solvents like acetonitrile, methanol, and methyl-tert-butyl ether (MTBE). mdpi.com

Table 2: Typical HPLC-DAD Parameters for Zeaxanthin Glucoside Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Column | C30 Reversed-Phase | YMC Carotenoid C30, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of solvents | A: Methanol/MTBE/Water (81:15:4, v/v/v) B: Methanol/MTBE (7:90, v/v/v) | | Flow Rate | 1.0 mL/min | N/A | | Column Temperature | Controlled for reproducibility | 20-25 °C nih.gov | | Detection | Diode Array Detector (DAD) | Monitoring at 450 nm, with spectral analysis from 250-600 nm |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. cluster.is This is particularly advantageous for complex biological extracts containing numerous carotenoid species. A UPLC method using a HSS T3 column, which is designed for enhanced retention of polar compounds, has been successfully developed to separate a wide range of carotenoids and chlorophylls in under 20 minutes. cluster.is Such a method would be well-suited for the high-throughput analysis of zeaxanthin bis(beta-D-glucoside).

Supercritical Fluid Chromatography (SFC) is an emerging green chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of organic modifier (e.g., methanol). nih.gov SFC is a versatile alternative to both normal-phase and reversed-phase LC. It is particularly effective for the analysis of heterogeneous classes of compounds, including polar and chiral substances. nih.gov While specific applications for zeaxanthin bis(beta-D-glucoside) are not widely reported, the technique's potential for separating polar natural products makes it a promising area for future research in carotenoid glycoside analysis.

Zeaxanthin has three stereoisomers: (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and the meso form, (3R,3'S)-zeaxanthin. nih.gov Distinguishing between these stereoisomers is important as they may have different biological origins and functions. Chiral HPLC is the definitive method for this purpose. Specialized chiral stationary phases (CSPs) are used to separate these enantiomers and diastereomers.

A method has been developed using chiral HPLC to quantify lutein and zeaxanthin stereoisomers in biological samples like fish flesh. nih.gov This typically involves a preliminary purification on a standard column (e.g., C18 or C30) to isolate the total zeaxanthin and lutein fraction, which is then injected onto a chiral column for separation of the stereoisomers. nih.gov

It is important to note that while chiral methods are established for the zeaxanthin aglycone, specific chiral chromatography methods for the direct separation of the stereoisomers of zeaxanthin bis(beta-D-glucoside) are not well-documented in scientific literature. The presence of the two β-D-glucose units adds additional chiral centers, creating a more complex stereoisomeric mixture. The development of such methods would be a significant advancement in the field.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of carotenoids, providing molecular weight and fragmentation data.

Coupling liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. For carotenoid analysis, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization sources. nih.govuab.edu ESI is generally preferred for more polar compounds like glycosides.

LC-MS analysis can readily distinguish between zeaxanthin and its glycosylated forms based on their distinct mass-to-charge ratios (m/z). Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. The loss of glucose units is a characteristic fragmentation pattern for glycosides. For example, in positive ion mode, zeaxanthin bis(beta-D-glucoside) would show a protonated molecule [M+H]⁺, and its fragmentation would reveal losses of the glucosyl moieties. High-resolution mass spectrometry, such as Time-of-Flight (TOF-MS), provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of unknown metabolites. researchgate.net

A study successfully identified zeaxanthin and its glucosides produced in E. coli using LC-MS. researchgate.net The results provided clear mass spectra for each compound, confirming their identity.

Table 3: Mass Spectrometric Data for Zeaxanthin and its Glucosides

| Compound | Chemical Formula | Monoisotopic Mass (m/z) | Observed Ion [M+H]⁺ (m/z) | Key MS/MS Fragments |

|---|---|---|---|---|

| Zeaxanthin | C₄₀H₅₆O₂ | 568.428 | 569.4 | Characteristic polyene chain fragmentation. researchgate.netuab.edu |

| Zeaxanthin-β-D-glucoside | C₄₆H₆₆O₇ | 730.481 | 731.5 | Loss of one glucose unit (-162 Da). researchgate.net |

| Zeaxanthin bis(β-D-glucoside) | C₅₂H₇₆O₁₂ | 892.534 | 893.5 | Stepwise loss of two glucose units (-162 Da each). researchgate.net |

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for Glycoside Linkage

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of carotenoid glycosides, offering high sensitivity and selectivity. nih.gov In the analysis of zeaxanthin bis(beta-D-glucoside), MS/MS is instrumental in confirming the molecular weight and elucidating the structure by analyzing its fragmentation patterns.

In mass spectrometry, zeaxanthin bis(beta-D-glucoside) (also known as zeaxanthin diglucoside) has a monoisotopic mass of 892.53368 g/mol . uic.edu Studies on similar carotenoid glucosides have identified the molecular ions corresponding to zeaxanthin-β-D-glucoside (monoglucoside) at an m/z of 730.481 and zeaxanthin-β-D-diglucoside at an m/z of 892.534. researchgate.net

The fragmentation of protonated carotenoid glycosides in MS/MS experiments is typically characterized by the sequential loss of the sugar units. nih.gov For zeaxanthin bis(beta-D-glucoside), which has two β-D-glucose units attached to the zeaxanthin aglycone, the fragmentation pathway would involve the initial loss of one glucose moiety (162 Da), followed by the loss of the second glucose moiety (another 162 Da). This stepwise fragmentation helps to confirm the presence of two separate glucose units.

The analysis of the glycosidic bond itself (the linkage between the sugar and the aglycone) can be inferred from these fragmentation patterns. The facile neutral loss of the sugar units upon collision-induced dissociation (CID) is characteristic of an O-glycosidic bond. Further fragmentation of the zeaxanthin aglycone (m/z 568.4) would then produce a series of characteristic ions related to the polyene chain, such as losses of toluene (B28343) (92 Da) and xylene (106 Da), which are common in carotenoid fragmentation. researchgate.net While detailed MS/MS fragmentation studies specifically for zeaxanthin bis(beta-D-glucoside) are not widely published, the principles established from the analysis of other carotenoid glycosides, like myxol (B1255019) fucoside, show that the elimination of the sugar moiety from the protonated molecule often results in the most abundant fragment ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Determination

A study on the synthesis of (all-E)-zeaxanthin-β-D-glucopyranoside noted that its 1H NMR spectrum was compatible with that of the parent zeaxanthin, with the expected additional signals from the sugar moiety. clockss.org

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the zeaxanthin bis(beta-D-glucoside) molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. Key signals would include those from the olefinic protons of the polyene chain (typically in the 6-7 ppm region), protons on the cyclohexene (B86901) rings, the methyl groups, and the protons of the two β-D-glucose units, including the anomeric proton (the proton on C-1 of glucose), which is crucial for determining the stereochemistry of the glycosidic linkage.

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of all carbon atoms. This allows for the identification of the carbons in the polyene chain, the sp³ carbons of the end rings, the methyl carbons, and the carbons of the glucose units. The chemical shift of the anomeric carbon can further confirm the β-configuration of the glycosidic bond.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is used to trace the proton-proton connectivities within the zeaxanthin backbone and within each glucose ring, helping to assign the signals from the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for connecting the different parts of the molecule. Specifically, it would show a correlation between the anomeric proton of each glucose unit and the carbon atom of the zeaxanthin aglycone to which it is attached (C-3 and C-3'), thus definitively establishing the points of glycosylation.

By combining the information from these NMR techniques, a complete and unambiguous structural assignment of zeaxanthin bis(beta-D-glucoside) can be achieved.

Spectroscopic Characterization Techniques

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is a fundamental technique for the characterization of carotenoids, as their color and antioxidant properties are directly related to the conjugated polyene system, which acts as the chromophore.

The UV-Vis spectrum of zeaxanthin bis(beta-D-glucoside) is expected to be nearly identical to that of its aglycone, zeaxanthin, because the chromophore—the long chain of conjugated double bonds—is part of the zeaxanthin structure itself and is not altered by glycosylation. A study on synthesized (all-E)-zeaxanthin-β-D-glucopyranoside dissolved in ethanol (B145695) reported a typical β,β-carotene type chromophore with absorption maxima (λmax) at 450 and 476 nm, with a shoulder at 427 nm. clockss.org This fine structure is characteristic of all-trans carotenoids dissolved in organic solvents. The position of these maxima and the shape of the spectrum are indicative of the length and nature of the conjugated system. The presence of the β-ionone rings at both ends of the polyene chain defines it as a β,β-carotene type chromophore.

Table 1: UV-Visible Absorption Maxima of Zeaxanthin Glucoside

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| (all-E)-Zeaxanthin-β-D-glucopyranoside | Ethanol | 427 (shoulder), 450 nm, 476 nm | clockss.org |

Method Validation and Quantification Strategies in Research

For the accurate quantification of zeaxanthin bis(beta-D-glucoside) in research samples, it is essential to develop and validate a robust analytical method, typically using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector.

Linearity, Limits of Detection, and Limits of Quantification for Research Applications

Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key parameters that must be established in a research context include linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

While specific validation data for zeaxanthin bis(beta-D-glucoside) is not widely documented, the parameters can be inferred from validated methods for the aglycone, zeaxanthin, and other carotenoids.

Linearity: This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. For carotenoids, HPLC methods typically exhibit excellent linearity with a coefficient of determination (R²) greater than 0.998. For example, a validated HPLC-PDA method for zeaxanthin in chili peppers showed good linearity with R² > 0.998. nih.govbeilstein-journals.org Another study reported a linear range for zeaxanthin between 0.30 and 12.02 μg/mL.

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably distinguished from the background noise, though not necessarily quantified with accuracy. For zeaxanthin, reported LODs using HPLC-PDA can be in the range of 0.020 to 0.063 mg/L. beilstein-journals.org

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOQ for zeaxanthin is often reported in the range of 0.067 to 0.209 mg/L. beilstein-journals.org

These parameters are crucial for ensuring that the data generated in research studies are reliable and can be confidently interpreted, especially when dealing with low concentrations of the analyte in complex biological matrices.

Table 2: Typical Method Validation Parameters for Zeaxanthin Quantification by HPLC

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.998 | nih.govbeilstein-journals.org |

| Limit of Detection (LOD) | 0.020 - 0.063 mg/L | beilstein-journals.org |

| Limit of Quantification (LOQ) | 0.067 - 0.209 mg/L | beilstein-journals.org |

Biochemical and Physiological Roles in Producer Organisms

Function in Photosynthetic Processes

In photosynthetic organisms, the efficient capture of light energy is crucial for survival, but an excess of this energy can lead to significant damage. Zeaxanthin (B1683548) and its derivatives are central to managing this balance.

Light-Harvesting Complex Association and Energy Transfer

Light-harvesting complexes (LHCs) are arrays of proteins and pigments, like chlorophylls (B1240455) and carotenoids, that capture light energy and transfer it to the reaction centers of photosystems. wikipedia.orgwikipedia.org Xanthophylls, including zeaxanthin, are integral components of these complexes. wikipedia.org While direct studies on zeaxanthin bis(β-D-glucoside) association with LHCs are specific, the role of its aglycone form, zeaxanthin, is well-documented. Zeaxanthin is known to bind to LHC proteins, particularly under high-light stress. nih.gov For instance, in the moss Physcomitrella patens, zeaxanthin binds to the Light-Harvesting Complex Stress-Related (LHCSR) protein, which is crucial for dissipating excess energy. nih.gov This binding modulates the efficiency of energy transfer. In Photosystem I (PSI), the presence of zeaxanthin can down-regulate the energy transfer from the LHCI antenna to the reaction center, inducing a dissipative state that protects the photosystem from photoinhibition. researchgate.net The glycosylation of zeaxanthin to form zeaxanthin bis(β-D-glucoside) is thought to facilitate its accumulation and function within the aqueous environments of the cell, though its precise interaction and transfer dynamics within the LHCs require further investigation. ontosight.ai

Photoprotection Mechanisms: Quenching of Excited States

A primary function of xanthophylls in photosynthesis is photoprotection through the quenching of excess energy, a process known as non-photochemical quenching (NPQ). nih.gov When photosynthetic organisms are exposed to more light than they can use for carbon fixation, the excess energy can lead to the formation of harmful reactive oxygen species (ROS). nih.gov Zeaxanthin plays a key role in NPQ by dissipating this surplus energy as heat. nih.gov The synthesis of zeaxanthin is induced by high light intensities, and its presence enhances the capacity for thermal dissipation. ontosight.ai In the moss Physcomitrella patens, zeaxanthin has a significant influence on the LHCSR-dependent NPQ mechanism. nih.gov This process involves quenching the excited singlet state of chlorophyll (B73375) (¹Chl), preventing the formation of the more dangerous triplet chlorophyll (³Chl), which can react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂). nih.govnih.gov Carotenoids, including zeaxanthin, are considered the first line of defense against ¹O₂ toxicity due to their ability to quench both ³Chl* and ¹O₂. nih.gov

Role in Xanthophyll Cycle Dynamics (if applicable to glycosylated form)

The xanthophyll cycle is a critical photoprotective mechanism in plants and algae. It involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin via antheraxanthin (B39726) under high-light conditions. nih.gov This conversion is triggered by a decrease in the pH of the thylakoid lumen. Zeaxanthin, once formed, promotes the dissipation of excess energy. nih.gov While the core of the xanthophyll cycle involves the interconversion of these non-glycosylated carotenoids, the subsequent glycosylation of zeaxanthin to form zeaxanthin bis(β-D-glucoside) occurs in some organisms, such as the bacterium Erwinia herbicola. ebi.ac.uk This glycosylated form is not a direct participant in the rapid, light-dependent de-epoxidation/epoxidation cycle itself. Instead, its formation represents a subsequent metabolic step that enhances the water solubility and stability of zeaxanthin, potentially for storage or transport. ontosight.ainih.gov The breakdown of zeaxanthin bis(β-D-glucoside) can release zeaxanthin, which could then re-enter metabolic pathways, but its direct dynamic role within the cycle is not established. ontosight.ai

Antioxidant Mechanisms at the Cellular and Molecular Level

Beyond its role in managing light energy, zeaxanthin bis(β-D-glucoside) and its aglycone possess potent antioxidant properties, protecting cells from oxidative damage.

Singlet Oxygen Quenching and Reactive Oxygen Species Scavenging

Zeaxanthin is a highly effective quencher of singlet oxygen (¹O₂) and a scavenger of other reactive oxygen species (ROS). nih.govoatext.com This capability is attributed to its structure, which features a long chain of conjugated double bonds. tandfonline.com Carotenoids can quench ¹O₂ through a physical mechanism, where the energy from ¹O₂ is transferred to the carotenoid, which then dissipates it harmlessly as heat. nih.gov Studies have shown that zeaxanthin reacts efficiently with singlet oxygen. mdpi.com Furthermore, carotenoids can also chemically react with ¹O₂, leading to their oxidation and the formation of various byproducts like endoperoxides and aldehydes. nih.gov The glycosylation of zeaxanthin into zeaxanthin bis(β-D-glucoside) is proposed to enhance its antioxidant activity, in part by increasing its solubility in aqueous cellular compartments where ROS can be prevalent. nih.govmdpi.com

| Mechanism | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| Physical Quenching | Deactivation of singlet oxygen (¹O₂) by absorbing its excess energy and dissipating it as heat, without chemical change to the carotenoid. | Singlet Oxygen (¹O₂), Zeaxanthin | nih.gov |

| Chemical Quenching | Direct reaction with ¹O₂ leading to the oxidation of the carotenoid and formation of byproducts like endoperoxides. | Singlet Oxygen (¹O₂), Zeaxanthin, Zeaxanthin Endoperoxide | nih.gov |

| Free Radical Scavenging | Donation of an electron to neutralize free radicals, preventing them from damaging cellular components like lipids, proteins, and DNA. | Peroxyl Radicals, Hydroxyl Radicals, Zeaxanthin | oatext.comtandfonline.com |

| Enhanced Solubility (Glycoside) | The addition of glucose moieties increases water solubility, potentially improving antioxidant function in aqueous cellular environments. | Zeaxanthin bis(β-D-glucoside) | ontosight.ainih.gov |

Membrane Stabilization and Structural Contributions

The structural integrity and fluidity of cellular membranes are paramount for life. Zeaxanthin bis(beta-D-glucoside), along with related compounds, contributes significantly to maintaining membrane stability, particularly under fluctuating environmental conditions.

Interactions with Lipid Bilayers and Pigment-Protein Complexes

The amphipathic nature of zeaxanthin bis(beta-D-glucoside), with its long, rigid polyene chain and polar glucose termini, dictates its interaction with lipid bilayers. Studies on related compounds, such as thermozeaxanthins—carotenoid-glucoside esters from the thermophilic bacterium Thermus thermophilus—provide valuable insights into this role. nih.gov These molecules have been shown to enhance the stability of liposomal membranes. nih.govnih.gov

The incorporation of these zeaxanthin derivatives into liposomes composed of various phosphatidylcholines decreases membrane permeability. nih.gov For instance, liposomes containing these compounds exhibit significantly reduced leakage of entrapped fluorescent dyes over a broad temperature range (30 to 80°C). nih.gov The stabilizing effect is dependent on the correspondence between the length of the carotenoid derivative and the thickness of the lipid bilayer. nih.gov When the molecular length of the zeaxanthin glucoside ester matches the bilayer thickness, stabilization is optimal. However, if the carotenoid is too short relative to the lipid chains, it can create defects and increase membrane permeability. nih.gov

While direct studies on the interaction of zeaxanthin bis(beta-D-glucoside) with pigment-protein complexes are limited, research on its aglycone, zeaxanthin, shows that it is a crucial component of light-harvesting complexes (LHCs) in photosynthetic organisms. nih.gov Zeaxanthin can bind to these complexes and plays a role in energy dissipation. nih.gov Given that zeaxanthin bis(beta-D-glucoside) is found in non-photosynthetic bacteria like Pseudomonas sp. and Erwinia herbicola, its role may be more geared towards structural support within the membrane and general protection rather than specific interactions within photosynthetic protein complexes. researchgate.netresearchgate.net The bulky glucose groups would likely influence its orientation and binding within protein pockets compared to the non-glycosylated form.

| Interaction Type | Effect of Zeaxanthin Bis(beta-D-glucoside) (inferred from related compounds) | Key Findings |

| Lipid Bilayer | Increases membrane stability and reduces permeability. | Stabilization is dependent on matching the molecular length with bilayer thickness. nih.gov |

| Pigment-Protein Complexes | The role is not well-defined, but the aglycone (zeaxanthin) binds to light-harvesting complexes. | The glucose moieties likely alter the binding characteristics compared to zeaxanthin. |

Response to Abiotic Stressors

Producer organisms often face harsh environmental conditions. Zeaxanthin bis(beta-D-glucoside) appears to be a key molecule in the arsenal (B13267) of defenses against various abiotic stresses.

Modulation of Stress Tolerance (e.g., Light, UV, Thermal, Salinity) in Microorganisms and Plants

The synthesis of zeaxanthin and its derivatives is often upregulated in response to environmental stressors. While much of the research has focused on the aglycone, the principles of protection are likely extended and potentially enhanced by glycosylation.

Light and UV Stress: Zeaxanthin is well-known for its photoprotective role, particularly in dissipating excess light energy and scavenging reactive oxygen species generated by high light and UV radiation. nih.gov While zeaxanthin itself provides protection, its glycosylated forms are also implicated in stress tolerance.

Thermal Stress: The presence of zeaxanthin-related glucosides, termed thermozeaxanthins, in the thermophilic bacterium Thermus thermophilus strongly suggests a role in thermal tolerance. nih.gov These compounds help maintain membrane integrity at high temperatures, a critical adaptation for survival in such environments. The ability of these molecules to stabilize liposomal membranes across a wide temperature range supports this function. nih.gov The stability of bacterial communities in Symbiodiniaceae cultures under thermal stress has also been linked to the thermal tolerance of the host, hinting at the complex interplay of various factors, including protective pigments. nih.gov

Salinity Stress: Increased salinity poses an osmotic challenge to cells. Some microorganisms respond to high salt concentrations by altering their carotenoid composition. For instance, in the microalga Mychonastes sp., high salinity conditions favor the production of zeaxanthin. researchgate.net In the cyanobacterium Microcoleus vaginatus, salt stress leads to an increase in the production of extracellular polymeric substances, which can be influenced by the cell's metabolic state, including pigment synthesis. researchgate.net While direct evidence for zeaxanthin bis(beta-D-glucoside) in salinity tolerance is not abundant, the general response of increased xanthophyll production under salt stress suggests a protective role. The increased polarity of the diglucoside form could be advantageous in the aqueous environment of a cell under osmotic stress.

| Stressor | Role of Zeaxanthin Bis(beta-D-glucoside) (and related compounds) | Organism/System Studied |

| Light/UV | Photoprotection through energy dissipation and ROS scavenging (role inferred from zeaxanthin). nih.gov | Plants |

| Thermal | Membrane stabilization at high temperatures. nih.gov | Thermus thermophilus |

| Salinity | Potential role in osmotic stress tolerance (inferred from zeaxanthin production). researchgate.net | Mychonastes sp. |

Role as Signaling Molecules

Beyond their structural and protective functions, carotenoids can be cleaved to produce a variety of smaller molecules, known as apocarotenoids, which can act as important signaling molecules within the cell. nih.gov

Apocarotenoid Derivatives as Signaling Compounds

The oxidative cleavage of carotenoids, either enzymatically by carotenoid cleavage dioxygenases (CCDs) or through non-enzymatic processes involving reactive oxygen species, yields a diverse array of apocarotenoids. nih.gov These molecules are involved in regulating plant growth, development, and stress responses. nih.gov

Zeaxanthin is a precursor to several apocarotenoids, including apo-10'-zeaxanthinal and 3-hydroxy-β-ionone. nih.gov For instance, apo-10'-zeaxanthinal is a substrate for the synthesis of zaxinone, a recently discovered plant growth regulator. nih.gov It is plausible that zeaxanthin bis(beta-D-glucoside) serves as a stable storage form or a transportable precursor for these signaling molecules. The glucose units would likely be cleaved by glycosidases to release the reactive zeaxanthin aglycone before its subsequent oxidative cleavage into apocarotenoids. This process would allow for a regulated release of signaling precursors.

Studies on microalgae have identified various apozeaxanthinals, which are oxidative cleavage products of zeaxanthin. nih.gov The presence of these compounds underscores the role of zeaxanthin as a source of signaling molecules. While the direct cleavage of zeaxanthin bis(beta-D-glucoside) has not been extensively documented, the established pathways for apocarotenoid formation from zeaxanthin provide a strong framework for its potential role as a precursor in a regulated signaling cascade.

Enzymology and Genetic Engineering for Zeaxanthin Bis Beta D Glucoside Research

Molecular Biology of Glycosyltransferases (e.g., CrtX)

The key enzyme responsible for the glycosylation of zeaxanthin (B1683548) is zeaxanthin glucosyltransferase, encoded by the crtX gene. This enzyme transfers a glucose moiety from a UDP-glucose donor to the hydroxyl groups of zeaxanthin. The reaction proceeds in two steps, with zeaxanthin mono-glucoside formed as an intermediate before the final bis(beta-D-glucoside) product is generated frontiersin.org. Carotenoid glycosyltransferases like CrtX typically belong to the GT family 1 (GT1) and utilize the abundant sugar donor UDP-glucose nih.gov.

The genetic and biochemical characterization of zeaxanthin glucosyltransferase has been made possible through recombinant DNA technology. The crtX gene has been successfully cloned from various bacterial sources, including Pantoea ananatis and the marine bacterium Paracoccus haeundaensis nih.govnih.gov.

For functional studies, the cloned crtX gene is often inserted into an expression plasmid and introduced into a host organism, typically Escherichia coli. The host cells then produce the recombinant CrtX protein. For instance, when the crtX gene from P. haeundaensis was expressed in E. coli, it produced a recombinant protein with an approximate molecular weight of 46 kDa nih.gov. Similarly, the enzyme from Erwinia herbicola was found to have an apparent molecular mass of 45 kDa oup.com. Following expression, the enzyme can be purified from the host cell lysate, allowing for detailed in vitro characterization of its enzymatic properties, such as optimal pH and temperature ranges, which for the E. herbicola enzyme are 7.0-7.5 and 32-37°C, respectively oup.com.

| Gene Source | Host Organism | Recombinant Protein Size | Reference |

| Paracoccus haeundaensis | Escherichia coli | ~46 kDa | nih.gov |

| Erwinia herbicola | Escherichia coli | ~45 kDa | oup.com |

| Pantoea ananatis | Escherichia coli | Not specified | nih.gov |

Understanding the relationship between the structure of a glycosyltransferase and its function is crucial for protein engineering efforts aimed at improving its catalytic efficiency or altering its substrate specificity. Site-directed mutagenesis is a powerful tool for these investigations. While specific mutagenesis studies on the zeaxanthin glucosyltransferase CrtX are not extensively detailed in the available literature, research on other UDP-glycosyltransferases (UGTs) provides a clear framework for this approach.

In studies on plant UGTs, for example, specific amino acid residues crucial for sugar donor and acceptor specificity have been identified. In one study, a single arginine residue (R25) outside the conserved catalytic region was found to be essential for activity with the sugar donor UDP-glucuronic acid nih.govnih.gov. When this residue was mutated to serine, glycine, or lysine (R25S, R25G, R25K), the enzyme's activity with UDP-glucuronic acid dropped to just 0.5-2.5% of the wild-type, while its activity with UDP-glucose increased threefold nih.govnih.gov. Similarly, mutations of key residues within the acceptor-binding pocket (e.g., N123A and D152A) significantly decreased the enzyme's activity with its target acceptor substrate nih.gov.

These examples demonstrate how site-directed mutagenesis can precisely map the functional roles of individual amino acids. This methodology could be applied to CrtX to identify residues that determine its high specificity for zeaxanthin and UDP-glucose, potentially enabling the engineering of variants with enhanced catalytic properties for industrial production of zeaxanthin bis(beta-D-glucoside).

Metabolic Engineering Strategies for Enhanced Production in Heterologous Hosts

Metabolic engineering aims to rewire the metabolism of microorganisms to transform them into efficient cell factories for producing valuable compounds like zeaxanthin bis(beta-D-glucoside). Model organisms such as Escherichia coli and the yeast Yarrowia lipolytica are frequently used as hosts for this purpose due to their well-understood genetics and rapid growth nih.govrsc.org.

The first step in heterologous production is to reconstruct the biosynthetic pathway in the host organism. For zeaxanthin bis(beta-D-glucoside), this requires the introduction of multiple genes. First, the pathway to the precursor zeaxanthin is established by expressing the genes crtE, crtB, crtI, crtY, and crtZ nih.gov. Once the host can produce zeaxanthin, the final glycosylation step is enabled by introducing the crtX gene nih.govnih.gov.

In E. coli, this multi-gene pathway has been successfully constructed, leading to the de novo synthesis of zeaxanthin glucosides. Through rational metabolic engineering and process optimization, one engineered E. coli strain was able to produce up to 47.2 mg/L of zeaxanthin glucosides, which accounted for approximately 78% of the total carotenoids produced by the cell nih.gov.

The oleaginous yeast Yarrowia lipolytica is another promising host, particularly for lipid-soluble molecules like carotenoids. Researchers have focused on optimizing the production of the precursor, zeaxanthin. By systematically assembling and regulating key enzymes in the carotenoid pathway and introducing heterologous genes to boost the supply of the precursor mevalonate (B85504), zeaxanthin production in Y. lipolytica has been significantly increased, reaching titers as high as 775.3 mg/L in shake flask experiments nih.govnih.gov. This high-level production of the precursor lays a strong foundation for the subsequent introduction of the crtX gene to achieve efficient conversion to zeaxanthin bis(beta-D-glucoside).

| Host Organism | Target Product | Key Genes Introduced | Max Titer Achieved | Reference |

| Escherichia coli | Zeaxanthin Glucosides | crtE, crtB, crtI, crtY, crtZ, crtX | 47.2 mg/L | nih.gov |

| Yarrowia lipolytica | Zeaxanthin (precursor) | crtE, crtB, crtI, carRP, crtZ, mvaE, mvaS | 775.3 mg/L | nih.govnih.gov |

Fine-tuning the expression levels of the introduced biosynthetic genes is critical for maximizing product yield and minimizing metabolic burden on the host. This is often achieved by engineering regulatory elements like promoters and ribosome binding sites (RBS).

In the production of zeaxanthin glucosides in E. coli, the expression of the zeaxanthin glucosyltransferase (crtX) was systematically optimized by testing a library of RBSs with varying strengths nih.gov. A clear correlation was observed: using a stronger RBS for crtX led to a higher percentage of glycosylated zeaxanthin. The strain with the strongest RBS tested achieved the highest production of zeaxanthin-β-D-diglucoside, converting approximately 87.4% of the total zeaxanthin produced into its glycosylated forms nih.gov. This demonstrates that balancing the activity of the final pathway enzyme with the upstream pathway is crucial for efficient product formation.

A primary goal of metabolic engineering is to redirect the flow of carbon from the cell's central metabolism towards the desired biosynthetic pathway. This ensures that the building blocks and energy required for product synthesis are abundant.

One effective strategy is to identify and alleviate bottlenecks in the pathway. For instance, in an E. coli strain engineered to produce zeaxanthin glucosides, it was found that the lycopene β-cyclase (crtY) was a limiting step. By introducing extra copies of the crtY gene, the production of zeaxanthin glucosides was dramatically increased nih.gov. The yield of zeaxanthin diglucoside more than doubled, rising from 3400 ppm to 7150 ppm (23.1 mg/L), and the yield of zeaxanthin monoglucoside increased over twelvefold, from 350 ppm to 4520 ppm (14.6 mg/L) nih.gov.

Genetic Tools for Studying Zeaxanthin Bis(beta-D-glucoside) Metabolism

The study and manipulation of the metabolic pathways leading to zeaxanthin bis(beta-D-glucoside) rely heavily on sophisticated genetic tools. These techniques allow researchers to identify, characterize, and optimize the expression of genes involved in its biosynthesis, paving the way for enhanced production in various organisms.

Application of CRISPR-Cas9 or Other Gene-Editing Technologies

The advent of precise gene-editing technologies, particularly CRISPR-Cas9, has revolutionized metabolic engineering. While direct application of CRISPR-Cas9 to the crtX gene for zeaxanthin bis(beta-D-glucoside) production is not yet widely reported, its successful use on other genes within the carotenoid pathway demonstrates its immense potential.

The potential applications of CRISPR-Cas9 for enhancing zeaxanthin bis(beta-D-glucoside) production are multifaceted:

Upregulating Endogenous Genes: In organisms that naturally possess the crtX gene, CRISPR-based transcriptional activators (CRISPRa) could be used to enhance its expression without permanent genomic alteration. This approach allows for fine-tuning the level of enzyme activity to match the influx of the zeaxanthin substrate.

Pathway Optimization: CRISPR-Cas9 can be used to knock out competing metabolic pathways. For instance, the zeaxanthin epoxidase gene could be precisely deleted to prevent the conversion of zeaxanthin to antheraxanthin (B39726) and violaxanthin (B192666), thereby channeling more substrate toward glycosylation. researchgate.net

Integration of Heterologous Genes: CRISPR-Cas9 can facilitate the targeted integration of the crtX gene into the genome of a producer organism. This method allows for stable, site-specific insertion into chromosomal locations with high transcriptional activity, leading to more reliable and robust expression compared to plasmid-based systems.

Enzyme Engineering: The technology could be used to introduce specific mutations into the crtX gene itself. This could be aimed at altering the enzyme's substrate specificity, improving its catalytic efficiency, or enhancing its stability within the host organism.

The table below outlines potential CRISPR-Cas9 strategies for enhancing the production of zeaxanthin bis(beta-D-glucoside).

| Strategy | Target Gene(s) | Organism Type | Expected Outcome |

| Gene Knockout | Zeaxanthin Epoxidase (ZEP) | Plants, Algae | Increased availability of zeaxanthin precursor. researchgate.net |

| Gene Insertion (Knock-in) | crtX (Zeaxanthin Glucosyltransferase) | Bacteria, Yeast, Algae | Stable integration and expression of the glycosylation pathway. |

| Transcriptional Activation (CRISPRa) | Endogenous crtX or pathway genes | Native or engineered producers | Enhanced expression of key enzymes without permanent DNA changes. |

| Multiplex Editing | ZEP, Lycopene Cyclases, etc. | Tomato, other plants | Simultaneous redirection of metabolic flux to maximize zeaxanthin. frontiersin.org |

Comparative Biochemical Studies and Evolutionary Perspectives

Comparative Analysis with Other Zeaxanthin (B1683548) Derivatives (e.g., Esters, Monoglucosides)

Zeaxanthin, a naturally occurring carotenoid, can be modified through processes like glycosylation and esterification, leading to derivatives with distinct biochemical properties. The addition of glucose moieties to zeaxanthin results in zeaxanthin monoglucoside and zeaxanthin bis(beta-D-glucoside), while esterification links fatty acids to its hydroxyl groups. These modifications significantly alter the molecule's solubility, stability, and bioavailability.

Glycosylation, the attachment of sugar molecules, is a natural process that substantially enhances the water solubility of hydrophobic compounds like carotenoids. nih.govresearchgate.net Zeaxanthin bis(beta-D-glucoside) is notably more water-soluble than its parent compound, zeaxanthin. ebi.ac.uknih.gov For instance, the water solubility of zeaxanthin bis(beta-D-glucoside) is reported to be around 800 ppm, a stark contrast to the mere 12.6 ppm for zeaxanthin itself. ebi.ac.uknih.gov This increased polarity, conferred by the two glucose units, also improves its photostability and biological activities. nih.govnih.gov The monoglucoside form represents an intermediate in this process, with polarity and solubility properties falling between the non-glycosylated zeaxanthin and the fully diglycosylated form. ebi.ac.uk

In contrast, zeaxanthin esters, where the hydroxyl groups are bound to fatty acids, exhibit increased lipophilicity. This esterification enhances their stability and is a common storage form in many plants and animals. While esterification improves shelf-life and protects against thermal and oxidative degradation, the resulting compound is less water-soluble. nih.govresearchgate.net

The glycosylation process, therefore, offers a distinct advantage by increasing the hydrophilicity of zeaxanthin, which can facilitate its transport and accumulation in aqueous cellular compartments. researchgate.net This modification is crucial for its potential applications in various industries where enhanced water solubility and stability are desirable. nih.govresearchgate.net

Table 1: Comparative Properties of Zeaxanthin Derivatives

| Property | Zeaxanthin | Zeaxanthin Monoglucoside | Zeaxanthin Bis(beta-D-glucoside) | Zeaxanthin Esters |

| Solubility | Low water solubility (lipophilic) wikipedia.org | Intermediate water solubility ebi.ac.uk | High water solubility (hydrophilic) ebi.ac.uknih.gov | Very low water solubility (lipophilic) nih.govresearchgate.net |

| Polarity | Low nih.gov | Intermediate ebi.ac.uk | High ebi.ac.uknih.gov | Very Low |

| Stability | Susceptible to oxidation and thermal degradation nih.govresearchgate.net | Enhanced stability compared to zeaxanthin researchgate.net | Enhanced photostability and oxidation resistance nih.govresearchgate.net | High stability, protected from degradation nih.govresearchgate.net |

| Natural Form | Free form or esterified wikipedia.org | Intermediate in biosynthesis ebi.ac.uk | Found in various microbes and some plants nih.govnih.gov | Common storage form in plants nih.gov |

Evolutionary Conservation and Divergence of Glycosylation Pathways for Carotenoids

The glycosylation of carotenoids is carried out by a large and diverse family of enzymes known as glycosyltransferases (GTs). nih.gov The specific enzymes that glycosylate carotenoids, like zeaxanthin glucosyltransferase (ZGT), typically belong to the GT1 family. nih.gov This family is highly divergent and polyphyletic, with members found across bacteria, fungi, plants, and animals, indicating a deep evolutionary history. nih.gov

The core function of these enzymes—transferring a sugar moiety (most commonly glucose from a UDP-glucose donor) to a substrate—is conserved. nih.gov However, the pathways themselves show significant divergence, which is a hallmark of the evolution of secondary metabolic pathways. nih.govnih.gov The evolution of new carotenoid pathways often occurs through two primary mechanisms: the transfer of genes between organisms and the divergence of existing enzymes through mutation, which alters their specificity. nih.gov

The evolutionary history of carotenoid biosynthesis is ancient, with key enzymes like polyprenyl synthetase being deeply rooted and widely distributed. escholarship.org The subsequent modifying enzymes, including hydroxylases, cyclases, and glycosyltransferases, act on the core carotenoid backbones. nih.gov The amino acid sequences of ZGTs from bacteria show some similarity to other glucosyltransferases that use UDP-activated sugars, suggesting a conserved binding site for the sugar donor. ebi.ac.uk

Despite this conservation in the catalytic mechanism, the substrate specificity of these enzymes has diverged considerably. This allows for the production of a wide array of glycosylated natural products in different organisms. The evolution of these pathways appears to be driven by the selective advantages conferred by the resulting compounds, such as increased stress tolerance or structural roles within the cell. nih.govnih.gov The modular nature of carotenoid biosynthetic pathways, where different modifying enzymes can be combined, has facilitated this evolutionary exploration of chemical diversity. nih.gov

Substrate Promiscuity and Enzyme Versatility in Carotenoid Glycosylation

A key feature of the enzymes involved in carotenoid glycosylation is their substrate promiscuity and versatility. The zeaxanthin glucosyltransferase (ZGT) enzyme, encoded by the crtX gene, is a prime example of this adaptability. nih.gov

While its name suggests a specificity for zeaxanthin, studies have shown that ZGT can glycosylate a variety of other carotenoids. nih.gov For instance, it is capable of adding glucose to astaxanthin (B1665798) and adonixanthin. nih.govresearchgate.net This broad substrate acceptance is a common trait among enzymes in secondary metabolic pathways and contributes to the chemical diversity observed in nature. nih.gov

Furthermore, ZGT exhibits versatility in the extent of glycosylation. For xanthophylls that possess two hydroxyl groups, such as zeaxanthin and astaxanthin, ZGT can produce both monoglycosylated and diglycosylated products. nih.gov The reaction often proceeds sequentially, with the monoglucoside being an intermediate. ebi.ac.uk The efficiency of producing the diglucoside can be influenced by the expression level and activity of the ZGT enzyme. nih.govresearchgate.net

This enzyme versatility can also lead to competition within biosynthetic pathways. The glycosylation reaction can compete with other modification reactions, such as ketolation. nih.govresearchgate.net For example, the presence of a bulky glycoside group on an intermediate like zeaxanthin can sterically hinder the action of subsequent enzymes like β-carotene ketolase (CrtW), preventing further conversion to other carotenoids like astaxanthin glucosides. nih.govresearchgate.net This interplay highlights the complexity of engineering metabolic pathways and the importance of enzyme promiscuity in determining the final product profile.

Table 2: Substrate Versatility of Zeaxanthin Glucosyltransferase (ZGT)

| Substrate | Product(s) | Reference |

| Zeaxanthin | Zeaxanthin-β-D-glucoside, Zeaxanthin-β-D-diglucoside | nih.govebi.ac.uk |

| Astaxanthin | Astaxanthin glucoside(s) | nih.govresearchgate.net |

| Adonixanthin | Adonixanthin glucoside(s) | nih.govresearchgate.net |

| Adonirubin | Adonirubin glucoside(s) | nih.gov |

Future Research Directions and Emerging Methodologies

Systems Biology Approaches to Elucidate Complex Regulatory Networks

Understanding the production of zeaxanthin (B1683548) bis(beta-D-glucoside) requires a holistic view of the intricate regulatory networks that govern its biosynthesis. Systems biology, which integrates multi-omics data such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for this purpose. frontiersin.org By combining these large-scale datasets, researchers can identify correlations between gene expression, protein abundance, and metabolite levels, thereby uncovering the complex interplay of factors that control the carotenoid biosynthesis pathway (CBP). frontiersin.orgnih.gov